3-(3-methylbutanamido)-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-8(2)7-11(17)16-12-9-5-3-4-6-10(9)19-13(12)14(15)18/h3-6,8H,7H2,1-2H3,(H2,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKAHFHNLMNLSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylbutanamido)-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the cyclization of ortho-hydroxyaryl ketones with suitable reagents. The introduction of the amide group can be achieved through the reaction of the benzofuran derivative with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The final step involves the formation of the carboxamide group through the reaction with ammonia or an amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylbutanamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a lead compound in drug development due to its unique structural features. Research indicates that it may exhibit:
- Anticancer Activity : Preliminary studies suggest that 3-(3-methylbutanamido)-1-benzofuran-2-carboxamide can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, it was noted to affect the PD-1/PD-L1 pathway, crucial for immune evasion in tumors .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in various animal models, indicating potential applications in treating inflammatory diseases .
Biological Research
In biological studies, this compound may be explored for its interactions with various biological targets:
- Protein-Protein Interactions : It may modulate specific molecular pathways by interacting with key proteins involved in cancer and inflammatory responses.
- Cell Viability Studies : In vitro assays demonstrated significant reductions in cell viability across different cancer cell lines, suggesting its potential as an effective therapeutic agent .
Case Study 1: Anticancer Activity
In a study focusing on non-small cell lung cancer (NSCLC), derivatives of benzofuran compounds were synthesized, including variations of this compound. The results indicated that these compounds exhibited IC50 values ranging from 0.49 µM to 47.02 µM against A549 and NCI-H23 cell lines, showcasing their potency against lung cancer cells .
Case Study 2: Anti-inflammatory Properties
Another study assessed the anti-inflammatory effects of related benzofuran derivatives. The findings suggested that these compounds could significantly reduce pro-inflammatory cytokines in vitro, highlighting their potential application in managing chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 3-(3-methylbutanamido)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-(3-methylbutanamido)-1-benzofuran-2-carboxamide and analogous compounds:
Key Research Findings and Implications
Structural and Pharmacokinetic Differences
- Substituent Effects : The 3-methylbutanamido group in the target compound likely offers a balance between lipophilicity and steric hindrance, contrasting with the bulky benzimidazole group in compound 21 (which may reduce membrane permeability) and the electron-withdrawing chlorine in compound (which could enhance binding affinity to electron-rich targets).
- Synthetic Accessibility : The moderate yield (37%) of compound 21 vs. the low yield (15%) of 13f highlights the challenges of introducing heterocyclic moieties. The target compound’s synthesis efficiency remains speculative but may benefit from simpler alkyl substituents.
Biological Activity
The compound 3-(3-methylbutanamido)-1-benzofuran-2-carboxamide is a derivative of benzofuran, a scaffold known for its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a benzofuran core, which is linked to an amide group. This structural configuration is significant as it influences the compound's biological properties.
Research indicates that benzofuran derivatives often exhibit their biological effects through several mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells. For instance, studies on related benzofuran derivatives demonstrated increased reactive oxygen species (ROS) production leading to mitochondrial dysfunction and subsequent caspase activation, crucial for apoptosis .
- Antimicrobial Activity : Benzofuran derivatives have also been noted for their antimicrobial properties, particularly against Gram-positive bacteria and certain fungi. The structure-activity relationship (SAR) analysis revealed that modifications in the benzofuran structure can enhance these effects .
Table 1: Summary of Biological Activities
Case Study 1: Apoptosis Induction
A study evaluated the apoptotic effects of various benzofuran derivatives, including those structurally similar to this compound. The results indicated that these compounds could significantly increase the activity of caspases 3 and 7 after prolonged exposure, suggesting a robust mechanism for inducing apoptosis in K562 leukemia cells .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of benzofuran derivatives. Compounds were tested against Bacillus subtilis and Candida albicans. The findings showed that certain modifications enhanced antibacterial activity, with MIC values indicating effective concentrations for inhibiting microbial growth .
Research Findings
Recent studies have highlighted the potential of benzofuran derivatives as promising candidates in drug discovery due to their diverse biological activities:
- Anticancer Potential : The ability to induce apoptosis through mitochondrial pathways makes these compounds valuable in cancer therapy. The specific targeting of cancer cells while sparing normal cells presents an attractive therapeutic profile .
- Antimicrobial Applications : With rising antibiotic resistance, the search for novel antimicrobial agents is critical. Benzofuran derivatives have shown selective activity against resistant strains, making them candidates for further development .
Q & A
Q. How does the 3-methylbutanamido group influence the compound’s binding to biological targets?
- Methodological Answer : Perform SAR studies by synthesizing analogs with varying alkyl chain lengths (e.g., 3-ethyl vs. 3-methyl). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular dynamics simulations (e.g., GROMACS) can map hydrophobic interactions and conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
